KibdeloneA

Description

Contextualization within Polyketide Natural Products Research

Polyketides represent a vast and structurally diverse class of natural secondary metabolites, predominantly synthesized by bacteria, fungi, and plants. These compounds are assembled through the iterative condensation of small carboxylic acid starter units, typically acetyl-CoA or propionyl-CoA, with malonyl-CoA or related extender units, a process catalyzed by polyketide synthases (PKSs). researchgate.net Polyketides are renowned for their significant medicinal properties, serving as sources for numerous antibacterial, antifungal, antiparasitic, anticancer, and immunosuppressive therapies. researchgate.net

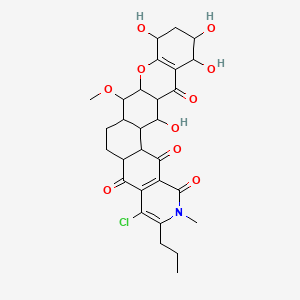

Kibdelone A belongs to a family of polycyclic xanthone (B1684191) natural products, which are characterized by a highly oxygenated, angular hexacyclic framework containing a xanthone substructure and typically an isoquinolone or isochromane moiety. nih.govsjtu.edu.cn This structural complexity, particularly the angular hexacyclic core and the presence of a cyclic amide (which is rare among aromatic polyketides), places kibdelone A within a unique subset of polyketide research. sjtu.edu.cnnih.gov The polycyclic skeleton, including the xanthone unit, originates from a single polyacetate chain assembled by a type II polyketide synthase (PKS). nih.gov Research into kibdelones contributes to the broader understanding of type II PKS enzymology and the biosynthesis of complex aromatic natural products. nih.gov

Historical Perspective of Kibdelone Discovery and Initial Characterization

The kibdelones, including kibdelone A, were first reported in 2007 by Capon and coworkers. nih.govnih.gov These novel bioactive heterocyclic polyketides were isolated from a rare soil actinomycete, Kibdelosporangium sp. (MST-108465), discovered in Australia. researchgate.netnih.gov The initial characterization involved detailed spectroscopic analysis, including 1D and 2D NMR data, which revealed the presence of a chlorinated isoquinolinone AB ring system and allowed for the assignment of complete relative stereostructures to kibdelones A-C and related congeners. nih.govnih.gov

A notable finding during the initial characterization was the observation that kibdelones B and C undergo facile equilibration to a mixture of kibdelones A-C under mild conditions, such as in methanol (B129727) solutions at 40°C. nih.govrsc.orgcore.ac.uk This equilibration process was proposed to involve air oxidation, quinone/hydroquinone (B1673460) redox transformations, and keto-enol tautomerizations via a quinone methide intermediate. nih.govnih.govrsc.org

Initial studies highlighted the potent biological activities of the kibdelones. They exhibited potent and selective cytotoxicity against a panel of human tumor cell lines, with kibdelone A and its congeners showing low nanomolar effectiveness in these assays. researchgate.netnih.govnih.govnih.govtargetmol.com Additionally, the kibdelones displayed significant antibacterial and nematocidal activity. researchgate.netnih.govnih.gov The potent anticancer activity, in particular, was striking, with low nanomolar GI50 values observed against various cancer cell lines, including those derived from lung, colon, ovarian, and breast tumors. nih.govnih.gov

Structure

2D Structure

Properties

Molecular Formula |

C29H34ClNO10 |

|---|---|

Molecular Weight |

592.0 g/mol |

IUPAC Name |

8-chloro-19,21,22,26-tetrahydroxy-15-methoxy-6-methyl-7-propyl-17-oxa-6-azahexacyclo[12.12.0.02,11.04,9.016,25.018,23]hexacosa-4(9),7,18(23)-triene-3,5,10,24-tetrone |

InChI |

InChI=1S/C29H34ClNO10/c1-4-5-11-20(30)16-17(29(39)31(11)2)23(36)14-9(21(16)34)6-7-10-15(14)24(37)19-25(38)18-22(35)12(32)8-13(33)27(18)41-28(19)26(10)40-3/h9-10,12-15,19,22,24,26,28,32-33,35,37H,4-8H2,1-3H3 |

InChI Key |

FWDSKYGWDGAYGZ-UHFFFAOYSA-N |

Canonical SMILES |

CCCC1=C(C2=C(C(=O)C3C(C2=O)CCC4C3C(C5C(C4OC)OC6=C(C5=O)C(C(CC6O)O)O)O)C(=O)N1C)Cl |

Origin of Product |

United States |

Isolation and Structural Characterization of Kibdelone a

Isolation from Microbial Sources

Kibdelone A is a bioactive polyketide produced by a rare actinomycete, Kibdelosporangium sp. (MST-108465), which was isolated from a soil sample in South Australia. wiley-vch.de This microorganism is considered a novel species based on 16S rRNA analysis and its unique secondary metabolite profile. wiley-vch.de Initial discovery of the kibdelones was prompted by the observation of unusual UV spectra from the non-polar secondary metabolites produced by the culture. wiley-vch.de

The production of kibdelones, including Kibdelone A, by Kibdelosporangium sp. has been achieved through various fermentation methods. Optimization studies have shown that the yield and distribution of kibdelone-like metabolites can be influenced by the fermentation medium. For instance, growing the microorganism on wheat or barley grain resulted in higher yields compared to ISP2 agar. wiley-vch.deacs.org The isolation process typically involves extraction of the fermentation culture with solvents like methanol (B129727) or ethyl acetate, followed by further purification steps. wiley-vch.deacs.org

Structural Families and Congeners of Kibdelones

Kibdelone A belongs to a novel family of heterocyclic polyketides characterized by a hexacyclic tetrahydroxanthone framework. nih.govnih.gov The complete relative stereostructures of Kibdelone A and its congeners were determined through detailed spectroscopic analysis, chemical interconversion, and biosynthetic considerations. nih.gov

The primary congeners isolated alongside Kibdelone A are Kibdelone B and Kibdelone C. nih.gov These three compounds are structurally very similar, differing in the oxidation state of the B and C rings. nih.govacs.org

An interesting characteristic of this family of compounds is their facile equilibration. Under mild conditions, particularly in methanol solutions, Kibdelone B and Kibdelone C readily equilibrate to form a mixture of Kibdelones A, B, and C. nih.govnih.gov This dynamic process is believed to occur through a mechanism involving air oxidation, quinone/hydroquinone (B1673460) redox transformations, and a series of keto/enol tautomerizations that lead to the aromatization of ring C via a quinone methide intermediate. nih.gov It has also been noted that Kibdelone C can spontaneously oxidize to Kibdelones A and B under aerobic conditions. acs.org

Table 1: Kibdelone Congeners and their Relationship

| Compound | Key Structural Feature | Equilibration Behavior |

|---|---|---|

| Kibdelone A | Oxidized B and C rings | Forms from equilibration of B and C |

| Kibdelone B | Reduced B ring, oxidized C ring | Equilibrates to a mixture of A, B, and C |

| Kibdelone C | Reduced B and C rings | Equilibrates to a mixture of A, B, and C; can spontaneously oxidize to A and B |

The kibdelones are part of a broader class of polycyclic xanthone (B1684191) natural products, which are characterized by their highly oxygenated, angular hexacyclic frameworks. nih.gov These microbial metabolites are biosynthetically derived from a single polyacetate chain, leading to a high degree of oxygenation on their aromatic and heteroaromatic rings. nih.govacs.org

Several other natural products share the hexacyclic tetrahydroxanthone core structure with the kibdelones. These include simaomicin α, actinoplanone, SCH-56036, and kigamicin A. nih.govacs.org While they share a common core, these compounds differ in the substitution patterns on their aryl and heteroaryl rings. nih.govacs.org Other related compounds, such as cervinomycin A2 and FD-594, feature an aromatic F-ring as part of a xanthone moiety. nih.govacs.org Another related family of compounds, the isokibdelones, are co-metabolites produced by the same Kibdelosporangium sp. and feature an unprecedented heterocyclic system. acs.orgnih.gov

Table 2: Examples of Related Hexacyclic Tetrahydroxanthone Natural Products

| Compound | Producing Organism | Notable Structural Feature |

|---|---|---|

| Simaomicin α | Actinoplanes sp. | Hexacyclic core |

| Actinoplanone | Actinoplanes sp. | Hexacyclic core |

| SCH-56036 | Micromonospora sp. | Hexacyclic core |

| Kigamicin A | Amycolatopsis sp. | Hexacyclic core |

| Cervinomycin A2 | Streptomyces cervinus | Aromatic F-ring (xanthone) |

| FD-594 | Streptomyces sp. | Aromatic F-ring (xanthone) |

| Isokibdelone A | Kibdelosporangium sp. | Isomeric to kibdelones with a different heterocyclic system |

Biosynthetic Pathways of Kibdelone a

Polyketide Origin and Cyclization Mechanisms

Kibdelone A is derived from a single polyketide chain precursor. researchgate.netnih.gov Type II PKSs are involved in the biosynthesis of aromatic polyketides and typically consist of a minimal PKS composed of a ketosynthase (KS), chain length factor (CLF), and acyl carrier protein (ACP). acs.org These enzymes work together to repeatedly add extender units (malonyl-CoA or methylmalonyl-CoA) to a starter unit (often acetyl-CoA), forming a growing polyketide chain. wikipedia.org

Following the assembly of the linear polyketide chain, a crucial step in the biosynthesis is the cyclization of this intermediate to form the initial ring structures. The regiospecificity of these cyclization events is critical in determining the final polycyclic scaffold. While the minimal PKS plays a role in chain elongation, the precise mechanisms and enzymes responsible for the initial cyclization events in kibdelone biosynthesis are complex and can involve distinct cyclases. wikipedia.orgcore.ac.uknih.gov Studies on related aromatic polyketides suggest that specific cyclases, rather than solely the minimal PKS, can dictate the regiospecificity of the first cyclization. core.ac.uk

Enzymatic Tailoring Modifications

After the initial polyketide chain assembly and cyclization, the nascent polycyclic intermediate undergoes a series of enzymatic tailoring modifications. These modifications are catalyzed by a variety of enzymes encoded within the biosynthetic gene cluster (BGC) and are essential for generating the structural diversity and biological activity observed in kibdelone A. sjtu.edu.cnnih.gov These post-PKS modifications can include glycosylation, acylation, and halogenation. sjtu.edu.cn

Role of Methyltransferases

Methylation is a common tailoring modification in the biosynthesis of natural products, including polyketides. Methyltransferases catalyze the transfer of a methyl group from a donor molecule, typically S-adenosyl-L-methionine (SAM), to a specific atom in the polyketide structure. chinesechemsoc.org In the context of polycyclic xanthones, methyltransferases can act on various positions, including hydroxyl groups or carbon atoms, contributing to the structural complexity and potentially influencing the biological activity of the final compound. While specific methyltransferases involved directly in kibdelone A biosynthesis are not extensively detailed in the provided information, studies on related BPXNPs and other polyketides highlight the significant role of these enzymes in tailoring the polyketide scaffold. sjtu.edu.cnacs.orgchinesechemsoc.orgmdpi.com

Halogenation Enzymes in Kibdelone Biosynthesis

Halogenation, particularly chlorination, is a notable feature of Kibdelone A. caymanchem.comnih.gov The introduction of halogen atoms into natural products is catalyzed by halogenase enzymes. These enzymes utilize halide ions as substrates and incorporate them into the organic molecule, often with high regio- and stereoselectivity. asm.orgrsc.orgfrontiersin.org In the biosynthesis of polycyclic xanthones, FAD-dependent halogenases have been identified as key enzymes responsible for chlorination. asm.org These halogenases can accept freely diffusing substrates with angular fused polycyclic aromatic systems. asm.org The presence of a chlorine atom at a specific position in the kibdelone A structure is a result of the action of such a halogenase enzyme encoded within the kibdelone BGC. nih.gov

Redox Modifications and Xanthone (B1684191) Ring Formation

Redox modifications, including oxidation and reduction reactions, play a crucial role in shaping the final structure of kibdelone A, particularly in the formation of the characteristic xanthone ring system and the variations in the oxidation state of different rings. sjtu.edu.cnnih.gov The xanthone moiety is a key structural feature of kibdelone A. nih.govsjtu.edu.cnnih.gov Studies on the biosynthesis of other polycyclic xanthones, such as xantholipin (B1246157) and FD-594, suggest that the xanthone ring can be formed through oxidative mechanisms, potentially involving monooxygenases and processes resembling Baeyer-Villiger oxidation of a quinone ring. nih.gov

The structural diversity observed among kibdelones, particularly the different oxidation states of ring E and the presence of carbonyl groups, likely arises from selective redox modifications during biosynthesis. sjtu.edu.cn Furthermore, the interconversion between different kibdelone congeners under mild conditions, involving air oxidation and quinone/hydroquinone (B1673460) redox transformations, underscores the importance of redox chemistry in this family of compounds. researchgate.netnih.gov Enzymatic reduction and oxidation of rings at later stages of biosynthesis also contribute to the final structure and stereochemistry. nih.gov

Synthetic Methodologies for Kibdelone a and Analogues

Total Synthesis of Kibdelone A and Related Congeners

Total synthesis efforts for the kibdelones, including kibdelone A and C, have been reported, highlighting different approaches to tackle the structural complexity acs.orgnih.govtdl.orgtdl.orgnih.gov. These syntheses often involve the preparation of key fragments followed by their coupling to form the complete hexacyclic framework acs.orgtdl.orgtdl.org.

Convergent Synthetic Strategies

Convergent synthetic strategies have been widely employed in the total synthesis of kibdelones. This approach involves synthesizing the isoquinolinone (AB rings) and tetrahydroxanthone (DEF rings) moieties separately and then joining them acs.orgtdl.orgtdl.org. This fragmentation simplifies the synthetic route by allowing for parallel synthesis of the two major components acs.orgtdl.orgtdl.org. For instance, one strategy targeted the C5–C6 bond connecting the B and D rings, retrosynthetically disconnecting the C-ring to suggest a diaryl alkyne intermediate where the isoquinoline (B145761) and tetrahydroxanthone units are independent nih.govacs.org. Another convergent approach involved the merger of an ABCD fragment and a 2-iodo-1-cyclohexenecarboxylate EF ring fragment nih.govacs.org.

Key Synthetic Transformations and Reaction Sequences

The total synthesis of kibdelone A and its analogues relies on several key synthetic transformations and reaction sequences to construct the complex ring systems and form the critical biaryl bond.

The isoquinolinone AB ring system is a crucial fragment in the synthesis of kibdelones. One method for its construction involved the cyclization of an aryl aldehyde precursor nih.gov. This was achieved by coupling an amino alcohol with an acid chloride derived from benzoic acid, followed by oxidation to generate the cyclization substrate nih.gov. Electrophilic addition promoted by Lewis acids such as BCl₃ or BBr₃ yielded a benzylic alcohol, which could be dehydrated under acidic conditions to form the isoquinolinone nih.gov. The choice of Lewis acid influenced the demethylation pattern of the phenol (B47542) ortho to the amide nih.gov. Another approach synthesized the isoquinolinone moiety from amino acid and benzoic acid fragments using a Pomeranz-Fritsch reaction tdl.orgtdl.org.

The tetrahydroxanthone DEF ring system is another key fragment, characterized by multiple stereogenic centers. One strategy for synthesizing this subunit involved the oxidation of a diol precursor to an unstable diketone under Dess-Martin conditions nih.govacs.org. This diketone was then immediately exposed to perchloric acid in a mixed solvent system (acetone and tert-butanol) to form the tricyclic tetrahydroxanthone nih.govacs.org. This cyclization might involve an intramolecular conjugate addition of an acetone (B3395972) hemiketal to establish the acetonide and set the correct C10 stereochemistry nih.govacs.org. Performing the cyclization without acetone resulted in a triol as a mixture of C10 diastereomers nih.govacs.org. Another approach to the tetrahydroxanthone ring system utilized trifluoro- and HFIP-ester activated iodo-cyclohexene derivatives, formed from methyl 2-halobenzoates via enzymatic dihydroxylation nih.govacs.orgacs.org. A one-pot oxa-Michael/Friedel-Crafts cyclization cascade was explored for tetrahydroxanthone formation, although its viability depended on the specific phenol used nih.govacs.org.

The formation of the biaryl bond connecting the isoquinolinone and tetrahydroxanthone fragments is a critical step in assembling the kibdelone core tdl.orgtdl.orgnih.gov. Various strategies have been employed for this coupling, including cross-coupling, oxidative coupling, and C-H functionalization reactions nih.govacs.org. One successful approach involved a late-stage intramolecular Pd-mediated C-H arylation reaction to form the C4–C5 biaryl bond and construct the C-ring nih.gov. This transformation required significant optimization, with the OBoc group, Pd source, temperature, and sodium pivalate (B1233124) buffer identified as important factors nih.gov. Free phenol or methyl ether substrates yielded only trace amounts of the desired product, while MEM and Boc-containing substrates showed improved yields, suggesting coordination and stabilization of the Pd(II) center nih.gov. Sonogashira reactions have also been used to join the isoquinolinone and tetrahydroxanthone fragments tdl.orgtdl.org. In(III)-catalyzed arylation of a heterocyclic quinone monoketal has also been employed for constructing the ABCD ring system, which involves a biaryl linkage nih.govacs.orgacs.orgresearchgate.netnih.govresearchgate.net.

Establishing the correct stereochemistry is paramount in the synthesis of kibdelones due to the presence of multiple stereogenic centers, particularly in the tetrahydroxanthone moiety acs.orgtdl.orgtdl.org. Stereoselective methods have been integrated into the synthetic routes. The Shi epoxidation has been utilized to establish the absolute and relative stereochemistry in the synthesis of kibdelone C acs.orgtdl.orgtdl.orgnih.govdntb.gov.ua. Enzymatic dihydroxylation of methyl 2-halobenzoate substrates has been successfully employed for the enantioselective synthesis of activated 2-halo-cyclohexene F-ring fragments, which are precursors to the tetrahydroxanthone system nih.govacs.orgacs.orgresearchgate.netnih.gov. These enzymatic transformations offer a highly selective route to introduce chirality nih.govacs.orgacs.orgacs.org.

Cascade Reactions (e.g., Oxa-Michael/Friedel-Crafts Cyclization)

Cascade reactions, where a series of reactions occur sequentially without isolation of intermediates, offer efficient pathways for constructing complex ring systems. The oxa-Michael/Friedel-Crafts cyclization is one such cascade that has been investigated for the formation of the tetrahydroxanthone core (EF ring) of Kibdelone A and its analogues. nih.govacs.orgresearchgate.netresearchgate.netacs.org

One approach explored the possibility of a one-pot oxa-Michael/Friedel-Crafts cyclization between a phenanthrenetriol ABCD core structure and an activated halocyclohexene ester synthon to form the tetrahydroxanthone pharmacophore. nih.gov While this one-pot cascade process was found to be viable with simple phenols, it was not effective with a Kibdelone A ABCD ring fragment. nih.govbu.edu

An alternative sequence involving a saponification/cyanuric chloride cyclization was developed to overcome the challenges encountered with the one-pot oxa-Michael/Friedel-Crafts approach for the natural product system. bu.edu This two-step sequence, following isolation of a vinylogous carbonate intermediate, proved more effective for constructing the tetrahydroxanthone ring system. nih.gov

Another study on the synthesis of Kibdelone C, a congener of Kibdelone A, developed a DMAP-mediated oxa-Michael/aldol cascade reaction to install the tetrahydroxanthone fragment (E-F ring). acs.org This highlights the utility of cascade reactions in accessing the core structure of Kibdelone family members.

Metal-Catalyzed Processes (e.g., In(III)-catalyzed Arylation)

Metal-catalyzed reactions play a crucial role in the synthesis of complex molecules like Kibdelone A, enabling challenging bond formations. Metal-catalyzed arylation, particularly utilizing Indium(III), has been employed in the construction of the ABCD ring system of Kibdelone A. nih.govacs.orgresearchgate.netresearchgate.netacs.orgnih.gov

The total synthesis of Kibdelone A has been accomplished using In(III)-catalyzed arylation of a heterocyclic quinone monoketal. nih.govacs.orgresearchgate.netresearchgate.netacs.orgnih.gov This reaction is a key step in constructing the ABCD ring moiety. nih.govacs.orgnih.gov Studies evaluating different metal catalysts for the arylation of a quinone monoketal revealed that InCl₃ could catalyze the initial biaryl formation in high yield, although further hydroarylation was not observed in model studies aimed at a tandem Friedel-Crafts/hydroarylation cascade. nih.gov However, In(III)-catalyzed arylation was successfully integrated into a synthetic route for the Kibdelone A ABCD ring system, followed by an iodine-mediated oxidative photochemical electrocyclization. nih.govacs.orgresearchgate.netnih.gov

Other metal catalysts, such as Platinum(IV) and Gold(III), have also been investigated for the arylation of quinone monoketals in the context of Kibdelone synthesis. nih.govnih.gov For example, PtBr₄ was found to be effective for the arylation to assemble the ABCD ring fragment, with the presence of water being necessary for catalytic activity. nih.gov

Synthesis of Simplified Kibdelone A Derivatives and Analogues

The synthesis of simplified derivatives and analogues of Kibdelone A is important for understanding the structural features responsible for its biological activity and for developing potentially more accessible or potent compounds. acs.orgacs.orgcaymanchem.comslideserve.comsnnu.edu.cnnih.gov

A one-pot oxa-Michael/Friedel-Crafts process, while not viable for the full Kibdelone A ABCD ring fragment, allowed access to the first simplified DEF ring analogues of the kibdelones. nih.govacs.orgresearchgate.net This suggests that simplified core structures can be more amenable to certain cascade reactions.

Design Principles for Analogues

The design of Kibdelone A analogues is guided by the aim to identify the pharmacophore and improve properties such as chemical stability and biological activity. acs.orgacs.org Kibdelones A-C share a common ABCD core and differ in the connectivity of their E/F rings and substitution of the tetrahydroxanthone core. nih.gov The C-7 substituted tetrahydroxanthone is considered a likely pharmacophore. nih.gov

Strategies for Structural Simplification

Strategies for structural simplification in the synthesis of Kibdelone A analogues involve focusing on key structural elements and developing more straightforward synthetic routes to access variations of the core structure. acs.orgacs.org

One strategy involves synthesizing simplified DEF ring analogues using methods like the one-pot oxa-Michael/Friedel-Crafts process, which is more successful with simpler starting materials compared to the complex ABCD fragment. nih.govacs.orgresearchgate.net

Another approach involves the synthesis of simplified derivatives of congeners like Kibdelone C, which has also provided insights into structural requirements for activity and led to derivatives with improved chemical stability and higher activity than the natural product itself. caymanchem.com These efforts contribute to a broader understanding of the structure-activity relationships within the kibdelone family.

Molecular and Cellular Mechanisms of Action of Kibdelone a

Investigation of Cellular Targets and Pathways

Studies have explored potential cellular targets and pathways through which Kibdelone A and its derivatives exert their cytotoxic effects. These investigations have provided insights into the cellular processes disrupted by these polyketides.

Disruption of the Actin Cytoskeleton

Cellular studies have revealed that Kibdelone C and its simplified derivatives disrupt the actin cytoskeleton nih.govfigshare.comfao.orgtargetmol.cn. This disruption occurs without directly binding to actin or affecting its polymerization in vitro nih.govfigshare.comfao.org. The actin cytoskeleton is a dynamic network essential for various cellular processes, including cell shape, motility, division, and intracellular transport nus.edu.sgelifesciences.org. Its disruption can lead to significant cellular dysfunction and ultimately cell death nus.edu.sgnankai.edu.cn.

Absence of Direct DNA Interaction or Topoisomerase Inhibition

In vitro studies have ruled out direct interaction with DNA or inhibition of topoisomerase as primary mechanisms of action for Kibdelone C and its simplified derivatives nih.govfigshare.comnih.govresearchgate.net. Direct DNA intercalation or topoisomerase inhibition are common mechanisms for many polycyclic aromatic compounds that exhibit cytotoxicity nih.govfigshare.comnih.govresearchgate.net. The absence of these interactions suggests that Kibdelone A and its related compounds operate through a different mode of action nih.govfigshare.com.

Unique Mode of Action Hypothesis

The NCI COMPARE analysis of the toxicity profile of the kibdelones did not reveal a strong correlation with that of other known cytotoxins, suggesting that they might operate through an unknown or unique mode of action nih.govimperial.ac.uktdl.orgtdl.org. While the exact unique mechanism remains to be fully elucidated, the observed disruption of the actin cytoskeleton without direct binding or polymerization effects points towards an indirect modulation of actin dynamics or interaction with other proteins involved in cytoskeletal regulation nih.govfigshare.comfao.org.

Comparative Mechanistic Studies with Related Polyketides

Kibdelones belong to a larger class of polycyclic tetrahydroxanthone and xanthone (B1684191) natural products, structurally related to compounds like simaomicin α, actinoplanone, SCH-56036, and kigamicin A nih.gov. Despite sharing a common hexacyclic core structure and displaying potent cytotoxicity, little is understood regarding the specific mechanisms by which many of these polycyclic tetrahydroxanthone natural products kill cells nih.gov.

While comparative mechanistic studies specifically detailing Kibdelone A's mechanism against other related polyketides were not extensively detailed in the provided search results, the general lack of elucidated mechanisms for this class highlights the novelty of the findings regarding Kibdelone C's effect on the actin cytoskeleton nih.gov. The observation that simplified derivatives of Kibdelone C with improved chemical stability display higher activity than the natural product itself suggests that structural modifications within this polyketide class can influence their potency, potentially by affecting their interaction with cellular targets nih.govfigshare.comfao.org. Further comparative studies are needed to determine if the actin cytoskeleton disruption is a common mechanism across the kibdelone family and related polyketides, or if there are variations in their modes of action.

Structure Activity Relationship Sar Studies of Kibdelone a

Impact of Structural Modifications on Biological Activity

The kibdelone congeners differ in the oxidation state of their B and C rings. Kibdelone A possesses a quinone moiety in the B-ring, whereas Kibdelone C features a hydroquinone (B1673460). nih.gov A key question in the SAR of these compounds is whether the quinone is essential for biological activity. Initial studies were complicated by the observation that Kibdelone C readily oxidizes to Kibdelone A and B under aerobic conditions, and all three congeners displayed nearly identical potent cytotoxicity, with GI₅₀ values below 5 nM in various cancer cell lines. nih.govnih.gov This raised the possibility that Kibdelone C might function as a pro-drug, converting to the active quinone form within the assay environment. nih.gov

To resolve this, a key synthetic analog, methyl-Kibdelone C, was prepared. nih.gov By methylating the hydroquinone, the analog was rendered much more stable against aerobic oxidation. nih.gov Biological testing revealed that this stabilized hydroquinone derivative retained potent cytotoxicity, with an IC₅₀ value in the low nanomolar range, comparable to that of the natural Kibdelone C enantiomers. nih.gov This pivotal finding strongly suggests that the hydroquinone form is itself active and that conversion to a quinone is likely not a prerequisite for the biological activity of the kibdelones. nih.gov

| Compound | Key Structural Feature | Cytotoxicity (IC₅₀ vs. HCT116) | Implication for Activity |

|---|---|---|---|

| (+)-Kibdelone C | Natural Enantiomer (Hydroquinone) | ~3-5 nM | Highly potent |

| (-)-Kibdelone C | Unnatural Enantiomer (Hydroquinone) | ~3-5 nM | Highly potent; no enantioselectivity |

| Methyl-Kibdelone C | Oxidation-stabilized Hydroquinone | ~3-5 nM | Quinone formation not required for activity |

The kibdelones belong to a class of natural products defined by a complex, hexacyclic polyaromatic scaffold. nih.gov This core structure is fundamental to their potent biological activity. The rigid, helical topology of this largely planar ring system is believed to be a key determinant of its interaction with biological targets. nih.gov Studies on simplified analogs have demonstrated that the integrity of this hexacyclic framework is crucial. For instance, derivatives lacking the complete F-ring were found to be over 1000-fold less active than the parent natural product. nih.gov This dramatic loss of potency underscores the importance of the complete, highly oxygenated hexacyclic skeleton for the nanomolar-level cytotoxicity exhibited by Kibdelone A and its congeners. nih.govnih.gov

While the core scaffold is essential, studies on various analogs have shown that certain peripheral substituents have a surprisingly minimal impact on cytotoxicity. This suggests a degree of tolerance for modification at specific positions on the hexacyclic frame.

Key findings include:

Halogenation: The chlorine atom present on the A-ring of the isoquinolinone portion is considered dispensable for the compound's activity. nih.gov

Alkyl Groups: The nature of the alkyl substituent on the isoquinolinone ring does not appear to be critical. Kibdelone C possesses a propyl group, while the related and highly potent natural product simaomicin α has a methyl group, indicating flexibility at this position. nih.gov

B-Ring Substitution: The B-ring can tolerate different functional groups without a significant loss of potency. For example, Kibdelone C features a phenol (B47542), while synthetic derivatives with a methoxy (B1213986) group at the same position retain high activity. nih.gov

| Substituent | Position | Impact on Cytotoxicity |

|---|---|---|

| Chloride | A-Ring | Dispensable |

| Propyl/Methyl Group | Isoquinolinone Ring | Tolerated; not critical for potency |

| Phenol/Methoxy Group | B-Ring | Tolerated |

Enantiomeric Activity Assessments

A significant aspect of the kibdelone SAR is the lack of stereospecificity in its biological action. To investigate the importance of the molecule's absolute configuration, both the natural (+)-Kibdelone C and its synthetic enantiomer, (-)-Kibdelone C, were evaluated for cytotoxicity against the HCT116 human colon cancer cell line. nih.gov

The results were definitive: the two enantiomers displayed potent toxicity with virtually identical, overlapping dose-response curves. nih.gov The calculated IC₅₀ values for both compounds were in the low nanomolar range (3–5 nM). nih.gov This finding demonstrates that the potent cytotoxic mechanism of the kibdelones is not dependent on a specific chiral interaction with its biological target, as both mirror-image forms of the molecule are equally effective. nih.gov

Comparative SAR Analysis with Isokibdelones and Other Polycyclic Xanthones

Valuable SAR insights have been gained by comparing the kibdelones to their naturally occurring isomers, the isokibdelones. nih.govnih.gov Isolated from the same actinomycete, the isokibdelones share the same molecular formula but possess a different and unprecedented heterocyclic skeleton due to a "molecular twist" in their biosynthesis. nih.gov

This structural divergence in the core framework has a profound effect on biological activity. While the kibdelones exhibit potent cytotoxicity with GI₅₀ values in the sub-nanomolar to low nanomolar range, the isokibdelones are dramatically less active. nih.gov Their GI₅₀ values are reported to be 10 to 200 times less potent against selected tumor cell lines. nih.gov

Advanced Research Directions on Kibdelone a

Chemoenzymatic Synthesis and Biosynthetic Engineering

The total synthesis of Kibdelone A is a complex, multi-step process that has been notably enhanced by the integration of enzymatic reactions—a strategy known as chemoenzymatic synthesis. This approach leverages the high selectivity of enzymes to perform challenging chemical transformations. A key example in the synthesis of Kibdelone A is the use of enzymatic dihydroxylation to create activated 2-halo-cyclohexene fragments, which serve as crucial building blocks for the molecule's F-ring. This biocatalytic step offers a level of precision that is difficult to achieve with conventional chemical methods alone. Chemoenzymatic strategies are increasingly influential in the synthesis of bioactive natural products, offering efficient and environmentally friendly pathways.

Looking forward, biosynthetic engineering presents a promising frontier. Kibdelones are polyketides, biosynthetically assembled from multiple cyclizations of a single polyacetate chain. By manipulating the genes of the producing organism, Kibdelosporangium sp., it may be possible to generate novel Kibdelone structures. This could involve introducing engineered enzymes into the biosynthetic pathway to alter the molecule's core structure or its functional group decorations. Such approaches, which combine synthetic biology with biocatalysis, could lead to the production of a diverse array of Kibdelone derivatives for biological screening.

Elucidation of Remaining Uncharacterized Molecular Mechanisms

The potent cytotoxic and antibiotic activities of the kibdelones are well-documented, yet they operate through a molecular mechanism that remains largely unknown and is considered potentially unique. This ambiguity is a significant focus of ongoing research. Initial investigations have successfully ruled out common mechanisms of action often associated with polycyclic aromatic compounds.

Key findings on the molecular mechanism include:

No DNA Intercalation: Despite molecular models revealing a helical shape that suggested a possible interaction with DNA, experimental tests showed that adding exogenous DNA to cell cultures did not affect Kibdelone C's toxicity. This result indicates that its mechanism of action does not involve DNA binding.

No Topoisomerase Inhibition: The compound was also tested for its ability to inhibit topoisomerase, another frequent target for cytotoxic agents, with studies ruling out this mode of action.

Actin Cytoskeleton Disruption: Cellular studies have revealed that Kibdelone C and its active derivatives induce morphological changes in human cancer cells, including cell contraction, leading to cell death. These effects are linked to a disruption of the actin cytoskeleton. However, further in vitro experiments demonstrated that the compound does not directly bind to actin or inhibit its polymerization, suggesting it acts on an upstream regulatory component of the actin network.

The primary anticancer activity is believed to be associated with the C-7 substituted tetrahydroxanthone pharmacophore, a key structural feature of the molecule. Identifying the specific protein target that mediates the observed effects on the actin cytoskeleton is the central challenge that remains to be addressed.

Development of Novel Synthetic Analogues with Enhanced Specificity or Potency

To probe the structure-activity relationship (SAR) of Kibdelone A and develop improved therapeutic candidates, researchers have synthesized and evaluated a range of synthetic analogues. These studies aim to identify which parts of the complex hexacyclic structure are essential for its potent biological activity and to create derivatives with better chemical stability or enhanced potency.

Several key analogues have been reported:

OMe-kibdelone A (35): A methyl ether analogue of Kibdelone A was found to be approximately equipotent with the natural product, demonstrating that modification at this position is tolerated.

Simplified DEF Ring Analogues (30, 31): Analogues with a simplified DEF ring system were synthesized but proved to be inactive at concentrations up to 10 μM.

Tetracyclic Analogues (5, 36, 37): Simpler analogues containing only the ABCD ring system were either inactive or showed only weak activity.

These findings strongly suggest that the complete hexacyclic scaffold of the kibdelones is crucial for achieving optimal cell growth inhibition. Interestingly, some simplified derivatives have been reported to possess improved chemical stability and display higher cytotoxic activity than the natural product itself, highlighting a promising avenue for future analogue development.

| Compound | Description | Biological Activity (Mean GI₅₀) | Reference |

|---|---|---|---|

| Kibdelone A (1) | Natural Product | ~3.2 nM | |

| OMe-kibdelone A (35) | Methyl ether analogue | 3.2 nM | |

| Simplified DEF Analogues (30, 31) | Lacks the full hexacyclic core | Inactive at 10 µM | |

| Tetracyclic Analogue (5) | ABCD ring fragment | Inactive | |

| Saturated Tetracyclic Analogues (36, 37) | Modified ABCD ring fragment | 4.5 µM |

Computational Chemistry Approaches in Kibdelone A Research

Computational chemistry provides powerful tools for understanding molecular properties and guiding experimental research. In the context of Kibdelone A, computational approaches have so far played a foundational role. Early in its investigation, molecular modeling was used to understand the three-dimensional structure of the related Kibdelone C. These models revealed a distinct helical topology of the molecule's largely planar ring system. This structural insight was instrumental in forming an early hypothesis about its mechanism of action—DNA intercalation—which, although later disproven experimentally, guided the initial mechanistic studies.

While extensive computational studies on Kibdelone A have not yet been published, the field offers significant potential for future research directions. Advanced computational methods could be pivotal in overcoming the major hurdle in Kibdelone A research: the identification of its unknown molecular target. Techniques that could be applied include:

Molecular Docking and Virtual Screening: These methods could be used to screen large libraries of known protein structures to identify potential binding partners for Kibdelone A, thereby generating testable hypotheses for its biological target.

Pharmacophore Modeling: By analyzing the structure of Kibdelone A and its active analogues, a pharmacophore model can be built to define the essential chemical features required for its biological activity. This model can then be used to search for other molecules with similar features or to guide the design of new, more potent analogues.

Quantitative Structure-Activity Relationship (QSAR): QSAR studies could establish a mathematical relationship between the chemical structures of Kibdelone analogues and their cytotoxic potencies, further refining the design of future compounds.

By integrating these in silico techniques with ongoing synthetic and biological experiments, researchers can accelerate the elucidation of Kibdelone A's mechanism and the development of next-generation therapeutic agents.

Q & A

Q. What established methodologies are recommended for isolating KibdeloneA from natural sources?

Isolation of this compound typically involves solvent extraction followed by chromatographic purification. Key steps include:

- Extraction : Use polar solvents (e.g., methanol or ethanol) to solubilize secondary metabolites from source organisms.

- Fractionation : Employ gradient elution in column chromatography (e.g., silica gel or Sephadex) to separate compounds based on polarity.

- Purity Assessment : Validate purity via HPLC or UPLC coupled with mass spectrometry (LC-MS) .

- Structural Confirmation : Cross-validate isolated compounds using NMR (¹H, ¹³C, 2D experiments) and compare with literature data .

Q. Which spectroscopic techniques are critical for elucidating this compound’s structure?

A multi-technique approach ensures accuracy:

- NMR Spectroscopy : 2D experiments (COSY, HSQC, HMBC) resolve complex coupling patterns and long-range correlations, critical for assigning stereochemistry.

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular formula, while tandem MS (MS/MS) aids in fragment analysis.

- X-ray Crystallography : If crystals are obtainable, this provides definitive structural proof .

Q. What in vitro bioactivity assays are commonly used to evaluate this compound’s pharmacological potential?

Standard assays include:

- Cytotoxicity Screening : Use cancer cell lines (e.g., HeLa, MCF-7) with MTT or SRB assays to quantify IC₅₀ values.

- Antimicrobial Activity : Disk diffusion or microdilution methods against Gram-positive/negative bacteria and fungi.

- Enzyme Inhibition : Fluorescence-based assays (e.g., kinase or protease inhibition) to identify molecular targets .

Advanced Research Questions

Q. How can researchers optimize this compound’s total synthesis to address stereochemical challenges?

Strategies for stereochemical control:

- Retrosynthetic Analysis : Break down the molecule into chiral building blocks, prioritizing stereocenters with high synthetic accessibility.

- Asymmetric Catalysis : Use chiral ligands (e.g., BINAP) in key bond-forming steps (e.g., Sharpless epoxidation).

- Protecting Groups : Temporarily mask reactive functionalities (e.g., hydroxyls) to prevent undesired side reactions.

- Validation : Compare synthetic intermediates with natural this compound via NMR and optical rotation .

Q. What strategies resolve contradictory data on this compound’s mechanism of action across studies?

Address discrepancies through:

- Comparative Experimental Design : Replicate studies under identical conditions (e.g., cell lines, incubation times).

- Multi-Omics Integration : Combine transcriptomics, proteomics, and metabolomics to identify consistent pathways.

- Dose-Response Curves : Ensure assays cover a wide concentration range to distinguish specific effects from cytotoxicity .

Q. How should experimental conditions be standardized to ensure reproducibility in this compound’s bioactivity assays?

Critical controls include:

- Solvent Consistency : Use the same solvent (e.g., DMSO) at non-toxic concentrations (<0.1% v/v).

- Cell Line Authentication : Verify cell lines via STR profiling to avoid misidentification.

- Positive/Negative Controls : Include reference compounds (e.g., doxorubicin for cytotoxicity) and vehicle-only controls.

- Statistical Rigor : Apply ANOVA or non-parametric tests with adequate biological replicates (n ≥ 3) .

Data Analysis and Interpretation

Q. How can researchers validate conflicting spectral data for this compound derivatives?

Steps for resolution:

- Collaborative Verification : Share samples with independent labs for NMR/HRMS reanalysis.

- Computational Modeling : Use DFT calculations to predict NMR chemical shifts and compare with experimental data.

- Artifact Identification : Test for degradation products (e.g., via stability studies under assay conditions) .

Q. What statistical approaches are suitable for analyzing this compound’s dose-dependent effects in complex biological systems?

Recommended methods:

- Nonlinear Regression : Fit dose-response data to sigmoidal models (e.g., Hill equation) to calculate EC₅₀/IC₅₀.

- Multivariate Analysis : Use PCA or PLS-DA to disentangle confounding variables in omics datasets.

- Meta-Analysis : Pool data from multiple studies to identify trends obscured by small sample sizes .

Experimental Design and Validation

Q. How can in vitro findings for this compound be translated into in vivo models effectively?

Key considerations:

- Pharmacokinetic Profiling : Assess bioavailability, half-life, and tissue distribution in rodent models.

- Toxicity Screening : Conduct acute/chronic toxicity studies to establish safety margins.

- Disease Relevance : Use transgenic or xenograft models that mimic human pathology (e.g., patient-derived tumor xenografts) .

Q. What criteria should guide the selection of analytical techniques for this compound quantification in biological matrices?

Prioritize:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.